molecular formula C39H66O15S2 B1251575 Clathsterol disulfonic acid

Clathsterol disulfonic acid

Cat. No. B1251575
M. Wt: 839.1 g/mol
InChI Key: QZCHAQYTIIGVHJ-HXIPBOOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clathsterol disulfonic acid is a steroid sulfate which is 16-hydroxystigmastane-2,3-diyl disulfonic acid that is substituted by a acetyloxy group at position 15 and by butanoyloxy groups at positions 22 and 23. It has a role as a HIV-1 reverse transcriptase inhibitor and a metabolite. It is a steroid sulfate, a 16beta-hydroxy steroid, an acetate ester and a butyrate ester. It is a conjugate acid of a clathsterol(2-). It derives from a hydride of a stigmastane.

Scientific Research Applications

Stereochemical Analysis

  • Synthesis and Stereochemistry: A study by Zhou et al. (2016) focused on synthesizing a trisulfate derivative of clathsterol. This research was significant in determining the stereochemistry of clathsterol, using strategies like addition/reduction, epoxide-opening, and [3.3]-rearrangement for creating chiral side chains from steroidal lactone. This work highlights the complexity and flexibility required in the synthesis of polyoxygenated sterols.

Medicinal Chemistry

  • Anti-HIV Activity: Clathsterol has been identified for its moderate inhibitory activity against HIV-1 reverse transcriptase. Rudi et al. (2001) isolated a novel sterol sulfate, clathsterol, from a Red Sea sponge, showing activity at a concentration of 10 µM. This discovery adds to the potential of marine natural products in developing novel therapeutics against HIV.

Chemical Synthesis and Catalysis

  • Catalytic Applications: Other disulfonic acids, such as 1,3-Disulfonic acid benzimidazolium chloride, have been used as catalysts in various chemical syntheses. For example, Abbasi (2016) demonstrated its efficiency in synthesizing 3,4-dihydropyrimidine-2-(1H)-ones/thiones, highlighting the potential of disulfonic acids in facilitating complex chemical reactions.

Environmental Applications

  • Pollutant Degradation: In environmental science, related compounds like perfluorooctanoic acid have been degraded using UV-persulfate processes. Qian et al. (2016) developed a kinetic model to simulate pollutant destruction, indicating the relevance of sulfonic acid derivatives in environmental remediation.

properties

Product Name

Clathsterol disulfonic acid

Molecular Formula

C39H66O15S2

Molecular Weight

839.1 g/mol

IUPAC Name

[(2S)-2-[(2S,3S,8R,9S,10S,13R,14S,15R,16R,17R)-15-acetyloxy-16-hydroxy-10,13-dimethyl-2,3-disulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-4-butanoyloxy-5-ethyl-6-methylheptan-3-yl] butanoate

InChI

InChI=1S/C39H66O15S2/c1-10-13-30(41)51-35(36(25(12-3)21(4)5)52-31(42)14-11-2)22(6)32-34(43)37(50-23(7)40)33-26-16-15-24-19-28(53-55(44,45)46)29(54-56(47,48)49)20-39(24,9)27(26)17-18-38(32,33)8/h21-22,24-29,32-37,43H,10-20H2,1-9H3,(H,44,45,46)(H,47,48,49)/t22-,24?,25?,26+,27-,28-,29-,32-,33+,34+,35?,36?,37+,38+,39-/m0/s1

InChI Key

QZCHAQYTIIGVHJ-HXIPBOOUSA-N

Isomeric SMILES

CCCC(=O)OC([C@@H](C)[C@H]1[C@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(C[C@@H]([C@H](C4)OS(=O)(=O)O)OS(=O)(=O)O)C)C)OC(=O)C)O)C(C(CC)C(C)C)OC(=O)CCC

Canonical SMILES

CCCC(=O)OC(C(C)C1C(C(C2C1(CCC3C2CCC4C3(CC(C(C4)OS(=O)(=O)O)OS(=O)(=O)O)C)C)OC(=O)C)O)C(C(CC)C(C)C)OC(=O)CCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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